Stachyose - 470-55-3

Stachyose

Catalog Number: EVT-292732
CAS Number: 470-55-3
Molecular Formula: C24H44O22
Molecular Weight: 684.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stachyose is a tetrasaccharide [ [], [] ] belonging to the raffinose family of oligosaccharides (RFOs) [ [] ]. It is a non-reducing sugar [ [] ] found naturally in various plant sources, including soybean [ [], [], [], [], [], [], [], [] ], Japanese artichoke tubers [ [], [] ], adzuki bean seeds [ [] ], mung bean [ [] ], and pea seeds [ [], [] ]. Stachyose is synthesized from raffinose and galactinol by the enzyme stachyose synthase [ [] ].

In plants, stachyose plays a significant role in carbohydrate transport and storage [ [], [] ]. It accumulates in significant amounts during seed development and maturation [ [], [], [], [] ]. Stachyose is also known for its potential prebiotic properties [ [], [], [], [] ] due to its ability to promote the growth of beneficial bacteria in the gut.

Future Directions
  • Further exploring the prebiotic potential: More studies are needed to fully understand the specific effects of stachyose on various gut bacteria and its overall impact on gut health [ [] ].
  • Investigating the potential health benefits: Further research is required to establish the health benefits associated with stachyose consumption, such as its potential role in preventing chronic diseases like colon cancer and inflammatory bowel diseases [ [], [], [] ].
  • Optimizing stachyose production: Developing efficient and cost-effective methods for synthesizing stachyose is crucial for its widespread application in food and other industries [ [] ].
  • Developing new applications: Exploring the potential use of stachyose in other areas like drug delivery and cosmetics is a promising avenue for future research [ [] ].

Sucrose

  • Compound Description: Sucrose, a disaccharide composed of glucose and fructose, is a desirable sugar in soybean seeds that affects the quality and taste of soyfoods. [] Unlike stachyose, sucrose is digestible and serves as a readily available energy source.
  • Relevance: Sucrose is a precursor in the biosynthesis of stachyose. [, , , ] Stachyose is synthesized by the sequential addition of galactose units from galactinol to sucrose, forming raffinose, stachyose, and potentially higher-order oligosaccharides. [, , , ] These sugars often exhibit an inverse relationship in soybean seeds, where breeding efforts targeting low stachyose content frequently result in increased sucrose levels. [, , , ]

Raffinose

  • Compound Description: Raffinose, a trisaccharide composed of galactose, glucose, and fructose, is another oligosaccharide found in soybean seeds. Like stachyose, it is considered antinutritional for monogastric animals due to its indigestibility and contribution to flatulence. [, ]
  • Relevance: Raffinose is a direct precursor to stachyose in the raffinose family oligosaccharide (RFO) biosynthetic pathway. [, , , , ] Stachyose synthase, the enzyme responsible for stachyose synthesis, can also utilize raffinose as a substrate, highlighting their close metabolic link. []

Galactinol

  • Compound Description: Galactinol is a galactosyl donor in the synthesis of RFOs, including stachyose. It plays a crucial role in the RFO biosynthetic pathway by providing the galactose units necessary for the elongation of sucrose into raffinose and subsequently stachyose. [, , ]
  • Relevance: Galactinol acts as the galactosyl donor for stachyose synthesis. [, , ] The availability of galactinol influences the rate of stachyose production. In low-raffinose, low-stachyose soybean seeds, higher levels of galactinol are often observed alongside reduced stachyose. [] This observation suggests potential feedback mechanisms within the RFO pathway.

Verbascose

  • Compound Description: Verbascose, a pentasaccharide, belongs to the raffinose family of oligosaccharides and is synthesized by the addition of a galactose unit to stachyose. [] Like stachyose, it is indigestible by humans and some animals.
  • Relevance: Verbascose is a higher-order oligosaccharide in the RFO pathway, synthesized using stachyose as a substrate. [, ] The presence and abundance of verbascose in soybean seeds can vary significantly depending on the specific cultivar and the activity of verbascose synthase. []

Myo-inositol

  • Compound Description: Myo-inositol, a cyclitol, is a naturally occurring compound found in plants, including soybeans. [, ] It plays a role in various cellular processes, and its galactosylated derivatives are present in soybean seeds. [, ]
  • Relevance: While not directly involved in stachyose biosynthesis, myo-inositol and its galactosides, like digalactosyl-myo-inositol and trigalactosyl-myo-inositol, accumulate in soybean seeds, particularly those with low stachyose content. [] This observation suggests a potential interplay between the metabolism of RFOs and galactosyl cyclitols within the seed.

D-chiro-Inositol

  • Compound Description: D-chiro-Inositol, another cyclitol isomer, is found in soybean seeds along with its galactosylated forms. [, ]
  • Relevance: Similar to myo-inositol, D-chiro-inositol and its derivatives, like digalactosyl-D-chiro-inositol, are observed in soybean seeds, and their levels can be influenced by the seed's stachyose content. [] This suggests a complex relationship between stachyose metabolism and the accumulation of different cyclitol derivatives.

D-Pinitol

  • Compound Description: D-Pinitol, a cyclitol, is present in soybean seeds and exhibits osmoprotective properties. [, ]
  • Relevance: In soybean seeds, D-pinitol and its galactosylated forms, such as digalactosyl-D-pinitol, are present and may contribute to seed osmoregulation. [] Their accumulation patterns can be influenced by the seed's stachyose content, indicating potential metabolic connections.
Synthesis Analysis

Stachyose can be synthesized through several methods, primarily involving enzymatic reactions. One prominent method utilizes an in vitro multienzyme system that converts sucrose into stachyose via a series of enzymatic steps. Key enzymes involved in this process include:

  • Sucrose Synthase: Converts sucrose into fructose and UDP-galactose.
  • Galactinol Synthase: Catalyzes the formation of galactinol from UDP-galactose.
  • Raffinose Synthase: Converts galactinol and sucrose into raffinose.
  • Stachyose Synthase: Catalyzes the conversion of raffinose and galactinol into stachyose.

In a specific study, a stepwise cascade reaction was employed to enhance the production of stachyose from sucrose, resulting in significant yields (up to 61.1 mM stachyose) under optimized conditions. This method allows for the recycling of intermediates like UDP and inositol, improving efficiency in the synthesis process .

Molecular Structure Analysis

The molecular structure of stachyose features a unique arrangement of monosaccharides linked by glycosidic bonds. The structural formula can be represented as:

GalactoseGalactoseGlucoseFructose\text{Galactose}-\text{Galactose}-\text{Glucose}-\text{Fructose}

In terms of stereochemistry, the glycosidic bonds are predominantly α(1→6) between galactoses and β(1→2) between glucose and fructose. This specific arrangement contributes to its functional properties as a prebiotic fiber. Detailed analysis using techniques such as nuclear magnetic resonance spectroscopy has confirmed the structural integrity and stereochemistry of stachyose .

Chemical Reactions Analysis

Stachyose participates in various chemical reactions, primarily involving hydrolysis and fermentation processes. In hydrolysis, stachyose can be broken down into its constituent monosaccharides by the action of specific enzymes such as α-galactosidase. This reaction is crucial for improving digestibility in humans since many individuals lack the enzyme necessary to digest stachyose efficiently.

Moreover, during fermentation in the gastrointestinal tract, stachyose can serve as a substrate for beneficial gut bacteria, leading to the production of short-chain fatty acids that contribute to gut health .

Mechanism of Action

The mechanism of action of stachyose primarily revolves around its role as a prebiotic. Upon ingestion, it passes undigested through the upper gastrointestinal tract until it reaches the colon, where it undergoes fermentation by gut microbiota. This fermentation process leads to:

  • Increased Production of Short-Chain Fatty Acids: Such as acetate, propionate, and butyrate, which are beneficial for colon health.
  • Enhanced Mineral Absorption: Stachyose may improve the bioavailability of minerals like calcium and magnesium.
  • Modulation of Gut Microbiota: Promoting the growth of beneficial bacteria while inhibiting pathogenic strains .
Physical and Chemical Properties Analysis

Stachyose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 504.5 g/mol.
  • Solubility: Soluble in water but less soluble than simple sugars.
  • Taste: Slightly sweet flavor profile.
  • Hygroscopicity: Capable of absorbing moisture from the environment.

These properties make stachyose suitable for various applications in food science and nutrition .

Applications

Stachyose has a wide range of applications across different fields:

  • Food Industry: Used as a functional ingredient in health foods due to its prebiotic effects.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving gut health.
  • Pharmaceuticals: Explored for potential therapeutic applications related to gastrointestinal health.
  • Animal Feed: Added to animal diets to promote gut health and improve nutrient absorption .
Structural Characterization and Biochemical Classification of Stachyose

Molecular Composition and Chemical Structure

Stachyose (C₂₄H₄₂O₂₁; MW 666.58 g/mol) is a tetrasaccharide belonging to the raffinose family oligosaccharides (RFOs). Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, linked in the sequence: Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf [2] [4] [7]. The molecule features three glycosidic bonds:

  • α(1→6) linkages between galactose units and galactose-glucose
  • α(1↔2β) linkage between glucose and fructose (conserved from sucrose)

The systematic IUPAC name is β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside [4]. X-ray crystallography confirms a compact, folded conformation stabilized by intramolecular hydrogen bonding, with fourteen hydroxyl groups contributing to its high hydrophilicity (water solubility >1000 g/L) [4] [8].

Table 1: Atomic Composition and Key Physicochemical Properties of Stachyose

PropertyValueMethod/Reference
Molecular formulaC₂₄H₄₂O₂₁ [4]
Molar mass666.58 g/mol [2] [4]
Melting point118°C (decomposition) [4] [9]
Specific rotation [α]D+148° (c=1 in water) [2]
Solubility in water203 g/L (25°C) [4]
Hydroxyl groups14Calculated from structure

Positional Isomerism in the Raffinose Family Oligosaccharides

Positional isomerism in RFOs arises from variations in galactosyl attachment sites:

  • Stachyose has strict α(1→6) galactosyl linkages extending from the glucose moiety of sucrose [1] [7]
  • Isomeric exceptions: Planteose (found in plantain seeds) features galactose attached to fructose via α(1→2) linkage instead of glucose [3]
  • Linkage specificity: The α(1→6) configuration in stachyose confers resistance to human digestive enzymes but susceptibility to microbial α-galactosidases [5] [9]

The biosynthetic pathway determines this specificity: Stachyose synthase exclusively transfers galactose from galactinol to raffinose, forming α(1→6) bonds [3] [5]. This distinguishes it from galactan:galactan galactosyltransferases (GGTs) in some Lamiaceae species that form stachyose via raffinose-raffinose condensation [5].

Table 2: Structural Diversity in the Raffinose Family Oligosaccharides

OligosaccharideDegree of PolymerizationGalactose UnitsLinkage PatternNatural Occurrence
RaffinoseTrisaccharide1Gal(α1→6)Glc(α1↔2β)FruLegume seeds, sugar beets
StachyoseTetrasaccharide2Gal(α1→6)Gal(α1→6)Glc(α1↔2β)FruSoybeans, lentils, artichokes
VerbascosePentasaccharide3Gal(α1→6)Gal(α1→6)Gal(α1→6)Glc(α1↔2β)FruMullein, chickpeas
AjugoseHexasaccharide4Extended α(1→6) galactose chainAjuga species, buckwheat

Comparative Analysis with Related Oligosaccharides (Raffinose, Verbascose)

Stachyose occupies an intermediate position in the RFO series:

  • Size hierarchy: Raffinose (trisaccharide) < Stachyose (tetrasaccharide) < Verbascose (pentasaccharide) [1] [5]
  • Physicochemical properties:
  • Relative sweetness: Sucrose (100%) > Raffinose (23%) > Stachyose (22-28%) > Verbascose (~5%) [2] [6]
  • Caloric content: Stachyose provides 1.5–2.4 kcal/g vs. 4 kcal/g for sucrose due to incomplete absorption [2] [5]
  • Thermal stability: Stachyose decomposes at ~118°C, while verbascose exhibits lower thermal stability [4] [10]
  • Functional divergence:
  • Transport vs. storage: Stachyose serves as primary phloem-mobile carbohydrate in Cucurbitaceae, while verbascose functions predominantly as seed storage compound in Scrophulariaceae [3] [5]
  • Stress protection efficacy: Verbascose > Stachyose > Raffinose in membrane stabilization during freeze-thaw cycles due to increased hydroxyl group density [3] [5]

Non-Reducing Properties and Stability Under Hydrolytic Conditions

Stachyose is a non-reducing sugar due to:

  • The anomeric carbons of both glucose and fructose being engaged in glycosidic bonding (Glc C1 and Fru C2) [1] [7]
  • Absence of free aldehyde or ketone groups capable of reducing metal ions [4]

Hydrolytic stability profile:

  • Acid hydrolysis: Requires strong acids (e.g., 1M H₂SO₄ at 100°C) for complete breakdown to monosaccharides, with intermediate formation of raffinose and galactose [4] [10]
  • Enzymatic hydrolysis:
  • α-Galactosidase specificity: Cleaves terminal α(1→6) galactose residues sequentially (stachyose → raffinose → sucrose) [1] [5]
  • Resistance to β-fructosidase (invertase): The fructose β-configuration remains inaccessible until α-galactosides are removed [1] [9]
  • Thermal stability: Maintains integrity up to 100°C in neutral pH, but undergoes Maillard browning at high temperatures (>120°C) via glucose/fructose participation [6] [10]

Table 3: Hydrolytic Stability Comparison of RFOs

Hydrolytic ConditionStachyose StabilityRaffinose StabilityVerbascose Stability
Gastric pH (1.5-3.5)Stable (>95% intact after 3h)StablePartially degraded (~20%)
Intestinal α-galactosidaseResistant (human deficiency)ResistantResistant
Microbial α-galactosidaseRapidly hydrolyzedRapidly hydrolyzedSlowly hydrolyzed
Plant alkaline α-galactosidaseHydrolyzed during germinationHydrolyzedHydrolyzed
High temperature (120°C)Maillard reaction onsetFaster decompositionFastest decomposition

The biochemical stability of stachyose under physiological conditions enables its function as a compatible solute in plant stress adaptation and underpins its prebiotic behavior in the mammalian gut [3] [5] [6].

Properties

CAS Number

470-55-3

Product Name

Stachyose

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C24H44O22

Molecular Weight

684.6 g/mol

InChI

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1

InChI Key

YDBMRUQRXAFOAH-KTDNCYJLSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

Synonyms

stachyose
stachyose hydrate
stachyose tetrahydrate

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

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